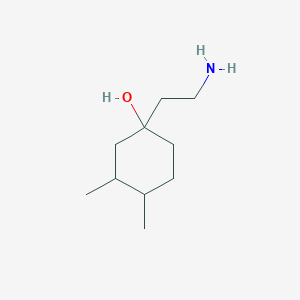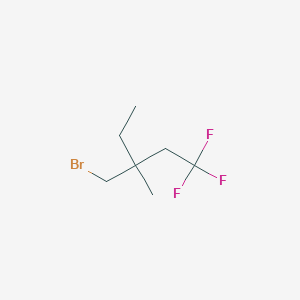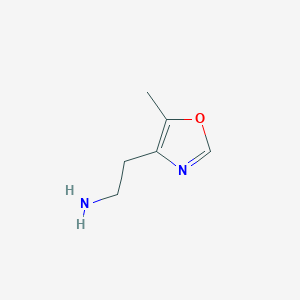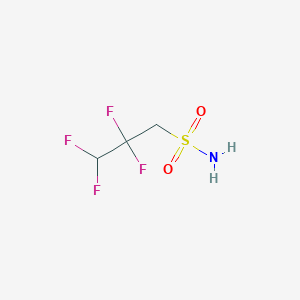
1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is an organic compound with a cyclohexane ring substituted with an aminoethyl group and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes methylation to introduce the two methyl groups at the 3 and 4 positions.
Aminoethylation: The methylated cyclohexanone is then subjected to a reductive amination reaction with ethylenediamine to introduce the aminoethyl group at the 1 position.
Reaction Conditions: The reactions are typically carried out under mild conditions, using catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the aminoethyl group or the cyclohexane ring.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified aminoethyl derivatives.
Substitution Products: Various substituted cyclohexane derivatives.
科学的研究の応用
1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
類似化合物との比較
- 1-(2-Aminoethyl)-3-methylcyclohexan-1-ol
- 1-(2-Aminoethyl)-4-methylcyclohexan-1-ol
- 1-(2-Aminoethyl)cyclohexan-1-ol
Uniqueness: 1-(2-Aminoethyl)-3,4-dimethylcyclohexan-1-ol is unique due to the presence of two methyl groups at the 3 and 4 positions, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its physicochemical properties compared to similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(2-aminoethyl)-3,4-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-3-4-10(12,5-6-11)7-9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
BIWQNLAXACELJD-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1C)(CCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
![3-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13208326.png)
![(2-Ethylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13208342.png)


![3-Cyclopropyl-3-oxo-2-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13208356.png)
![1-methyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13208361.png)
![4-[(4-Fluorobenzyl)amino]butanoic acid](/img/structure/B13208368.png)

![4-{[(Benzyloxy)carbonyl]amino}-3,3-difluorobutanoic acid](/img/structure/B13208377.png)
